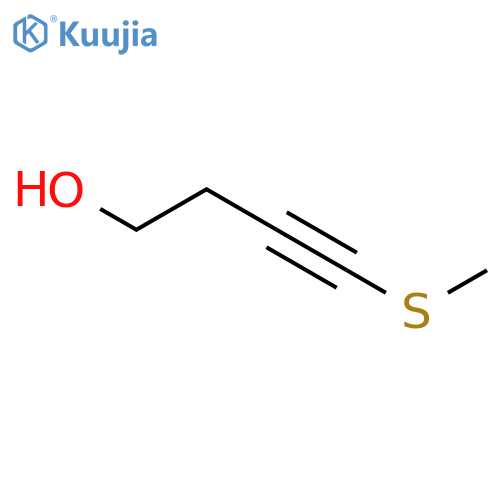

Cas no 357615-22-6 (4-(Methylthio)-3-butyn-1-ol)

4-(Methylthio)-3-butyn-1-ol 化学的及び物理的性質

名前と識別子

-

- 4-(Methylthio)-3-butyn-1-ol

- 3-Butyn-1-ol, 4-(methylthio)-

- 4-(METHYLTHIO)BUT-3-YN-1-OL

- 4-(Methylsulfanyl)-3-butyn-1-ol #

- 357615-22-6

- YYYVYWHVUASADJ-UHFFFAOYSA-N

- 4-(methylsulfanyl)but-3-yn-1-ol

- EN300-7119978

- 1-(Methylthio)but-1-yn-4-ol

-

- インチ: InChI=1S/C5H8OS/c1-7-5-3-2-4-6/h6H,2,4H2,1H3

- InChIKey: YYYVYWHVUASADJ-UHFFFAOYSA-N

- SMILES: CSC#CCCO

計算された属性

- 精确分子量: 116.02964

- 同位素质量: 116.02958605g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 2

- 重原子数量: 7

- 回転可能化学結合数: 2

- 複雑さ: 86.7

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 45.5Ų

- XLogP3: 1

じっけんとくせい

- PSA: 20.23

4-(Methylthio)-3-butyn-1-ol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7119978-1.0g |

4-(methylsulfanyl)but-3-yn-1-ol |

357615-22-6 | 95% | 1g |

$999.0 | 2023-05-25 | |

| Aaron | AR0284JK-50mg |

4-(methylsulfanyl)but-3-yn-1-ol |

357615-22-6 | 95% | 50mg |

$344.00 | 2025-02-15 | |

| 1PlusChem | 1P0284B8-500mg |

4-(methylsulfanyl)but-3-yn-1-ol |

357615-22-6 | 95% | 500mg |

$1026.00 | 2024-05-04 | |

| 1PlusChem | 1P0284B8-50mg |

4-(methylsulfanyl)but-3-yn-1-ol |

357615-22-6 | 95% | 50mg |

$339.00 | 2024-05-04 | |

| 1PlusChem | 1P0284B8-5g |

4-(methylsulfanyl)but-3-yn-1-ol |

357615-22-6 | 95% | 5g |

$3647.00 | 2024-05-04 | |

| Aaron | AR0284JK-2.5g |

4-(methylsulfanyl)but-3-yn-1-ol |

357615-22-6 | 95% | 2.5g |

$2719.00 | 2023-12-15 | |

| Aaron | AR0284JK-500mg |

4-(methylsulfanyl)but-3-yn-1-ol |

357615-22-6 | 95% | 500mg |

$1098.00 | 2025-02-15 | |

| 1PlusChem | 1P0284B8-100mg |

4-(methylsulfanyl)but-3-yn-1-ol |

357615-22-6 | 95% | 100mg |

$491.00 | 2024-05-04 | |

| 1PlusChem | 1P0284B8-1g |

4-(methylsulfanyl)but-3-yn-1-ol |

357615-22-6 | 95% | 1g |

$1297.00 | 2024-05-04 | |

| Enamine | EN300-7119978-5.0g |

4-(methylsulfanyl)but-3-yn-1-ol |

357615-22-6 | 95% | 5g |

$2900.0 | 2023-05-25 |

4-(Methylthio)-3-butyn-1-ol 関連文献

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

6. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

4-(Methylthio)-3-butyn-1-olに関する追加情報

Recent Advances in the Application of 4-(Methylthio)-3-butyn-1-ol (CAS: 357615-22-6) in Chemical Biology and Pharmaceutical Research

4-(Methylthio)-3-butyn-1-ol (CAS: 357615-22-6) is a sulfur-containing alkyne derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including heterocyclic compounds, enzyme inhibitors, and prodrugs. The unique structural features of 4-(Methylthio)-3-butyn-1-ol, particularly its terminal alkyne and methylthio groups, make it a valuable building block for click chemistry, bioconjugation, and drug discovery efforts.

Recent studies have highlighted the role of 4-(Methylthio)-3-butyn-1-ol in the development of novel anticancer agents. Researchers have utilized this compound as a precursor for the synthesis of thiazole and thiophene derivatives, which exhibit potent inhibitory activity against various cancer cell lines. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-(Methylthio)-3-butyn-1-ol showed promising results in targeting protein kinases involved in tumor progression, with IC50 values in the low micromolar range.

In the field of chemical biology, 4-(Methylthio)-3-butyn-1-ol has been employed as a versatile handle for bioorthogonal labeling and protein modification. The terminal alkyne group enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for site-specific conjugation of biomolecules. A recent breakthrough published in Nature Chemical Biology (2024) showcased the use of this compound in developing activity-based probes for monitoring enzyme activity in live cells, providing new insights into cellular signaling pathways.

The pharmaceutical applications of 4-(Methylthio)-3-butyn-1-ol extend to antimicrobial drug development as well. Several research groups have reported the synthesis of novel antibiotic candidates using this compound as a key intermediate. A 2024 study in Antimicrobial Agents and Chemotherapy described a series of 4-(Methylthio)-3-butyn-1-ol-derived compounds with broad-spectrum activity against drug-resistant bacterial strains, including MRSA and ESBL-producing Enterobacteriaceae.

From a synthetic chemistry perspective, recent advancements have focused on developing more efficient and sustainable methods for producing 4-(Methylthio)-3-butyn-1-ol. Green chemistry approaches utilizing catalytic systems and renewable feedstocks have been explored to improve the environmental profile of its synthesis. A 2023 publication in Green Chemistry reported a novel photocatalytic method for preparing this compound with high yield and minimal waste generation.

Looking forward, the unique properties of 4-(Methylthio)-3-butyn-1-ol (CAS: 357615-22-6) continue to inspire innovative applications across multiple disciplines. Ongoing research is exploring its potential in targeted drug delivery systems, diagnostic imaging agents, and as a scaffold for fragment-based drug discovery. The compound's versatility and the growing body of research supporting its applications suggest it will remain an important tool in chemical biology and pharmaceutical research for years to come.

357615-22-6 (4-(Methylthio)-3-butyn-1-ol) Related Products

- 866348-62-1(N-(3,5-dimethoxyphenyl)-2-6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide)

- 2177366-45-7(3-({[3,3'-bipyridine]-5-yl}methyl)-1-[(naphthalen-1-yl)methyl]urea)

- 2648933-30-4((2S)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-3-methylpentanoic acid)

- 10299-70-4(3H-Pyrrolo[2,3-b]pyridine, 2,3,3-trimethyl-)

- 2639410-92-5(tert-butyl 4-(prop-2-en-1-yl)aminocinnoline-3-carboxylate)

- 266309-22-2(4-methyl-2-(trifluoroacetyl)cyclohexan-1-one)

- 1806849-74-0(4-Cyano-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-acetonitrile)

- 1379864-92-2(2-(Fmoc-amino)-3-(6-oxo-1,6-dihydro-3-pyridyl)propanoic Acid)

- 1170701-52-6(N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine)

- 1804729-77-8(5-Cyano-3-(difluoromethyl)-2-methoxypyridine-4-acetonitrile)